

# The Structure-Activity Relationship of CDDO-Im: A Technical Guide

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## Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704

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## Introduction

1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (**CDDO-Im**), a synthetic triterpenoid derived from oleanolic acid, has emerged as a potent multi-target agent with significant therapeutic potential. Its ability to modulate key cellular signaling pathways involved in inflammation, proliferation, and oxidative stress has made it a subject of intense research in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **CDDO-Im**, detailing its interactions with molecular targets, the impact of structural modifications on its biological activity, and comprehensive experimental protocols for its evaluation.

## Core Structure and Mechanism of Action

The pharmacological activity of **CDDO-Im** is intrinsically linked to its unique chemical structure. The  $\alpha,\beta$ -unsaturated ketones in the A and C rings of the oleanane scaffold are critical for its biological effects, acting as Michael acceptors for nucleophilic residues on target proteins.<sup>[1]</sup> The imidazole moiety at the C-28 position further enhances its potency and modulates its target profile compared to its parent compound, CDDO.

**CDDO-Im** exerts its pleiotropic effects by interacting with multiple signaling proteins, including:

- Keap1: A key sensor of oxidative stress. Covalent modification of cysteine residues on Keap1 by **CDDO-Im** disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1]
- Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene expression involved in metabolism and inflammation. **CDDO-Im** is a ligand for PPAR $\gamma$ . [2]
- Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. **CDDO-Im** inhibits the phosphorylation and activation of STAT3.[3]

## Quantitative Analysis of Biological Activity

The potency of **CDDO-Im** and its analogs has been quantified across various cellular and biochemical assays. The following tables summarize the key activity data.

Table 1: Anti-proliferative Activity of **CDDO-Im**

Cell Line	Cancer Type	IC50 (nM)	Reference
Human Leukemia (general)	Leukemia	~10-30	[2]
Human Breast Cancer (general)	Breast Cancer	~10-30	[2]
iMycE $\mu$ -1	B-cell Lymphoma	< 500	[4]
iMycE $\mu$ -2	Plasmacytoma	> 500	[4]

Table 2: Anti-inflammatory Activity of **CDDO-Im** and Analogs

Compound	Assay	IC50 (nM)	Reference
CDDO-Im	iNOS expression (mouse macrophages)	Potent inhibitor	[2]
CDDO-Phenyl-Im	NO Production (RAW 264.7)	2.5 ± 0.4	[5]
CDDO-3P-Im	NO Production (RAW 264.7)	1.8 ± 0.3	[5]
CDDO-2P-Im	NO Production (RAW 264.7)	1.5 ± 0.2	[5]
CDDO-4P-Im	NO Production (RAW 264.7)	1.3 ± 0.2	[5]

## Structure-Activity Relationship of CDDO-Im Analogs

The development of **CDDO-Im** analogs has focused on improving its pharmacokinetic properties, such as stability and bioavailability, while maintaining or enhancing its potent biological activity.

### Modifications at the C-28 Imidazole Ring

Substitution on the imidazole ring has been a key strategy to modulate the activity and stability of **CDDO-Im**. The introduction of pyridyl moieties has yielded analogs with significantly improved plasma stability and tissue distribution.[5][6]

- CDDO-Phenyl-Im, CDDO-3P-Im, CDDO-2P-Im, and CDDO-4P-Im: These analogs, with phenyl or pyridyl substitutions on the imidazole ring, demonstrate equipotent or slightly enhanced inhibitory effects on nitric oxide (NO) production compared to **CDDO-Im**. [5] Importantly, these modifications lead to much higher concentrations in various tissues, including the liver, lung, pancreas, and kidney, following oral administration in mice, indicating superior bioavailability.[6]

The synthesis of these analogs from the parent compound CDDO is achieved with high yields, as summarized below:

- CDDO-Phenyl-Im: 98% yield[5][7]
- CDDO-3P-Im: 80% yield[5][7]
- CDDO-2P-Im: 95% yield[5][7]
- CDDO-4P-Im: 50% yield[5][7]

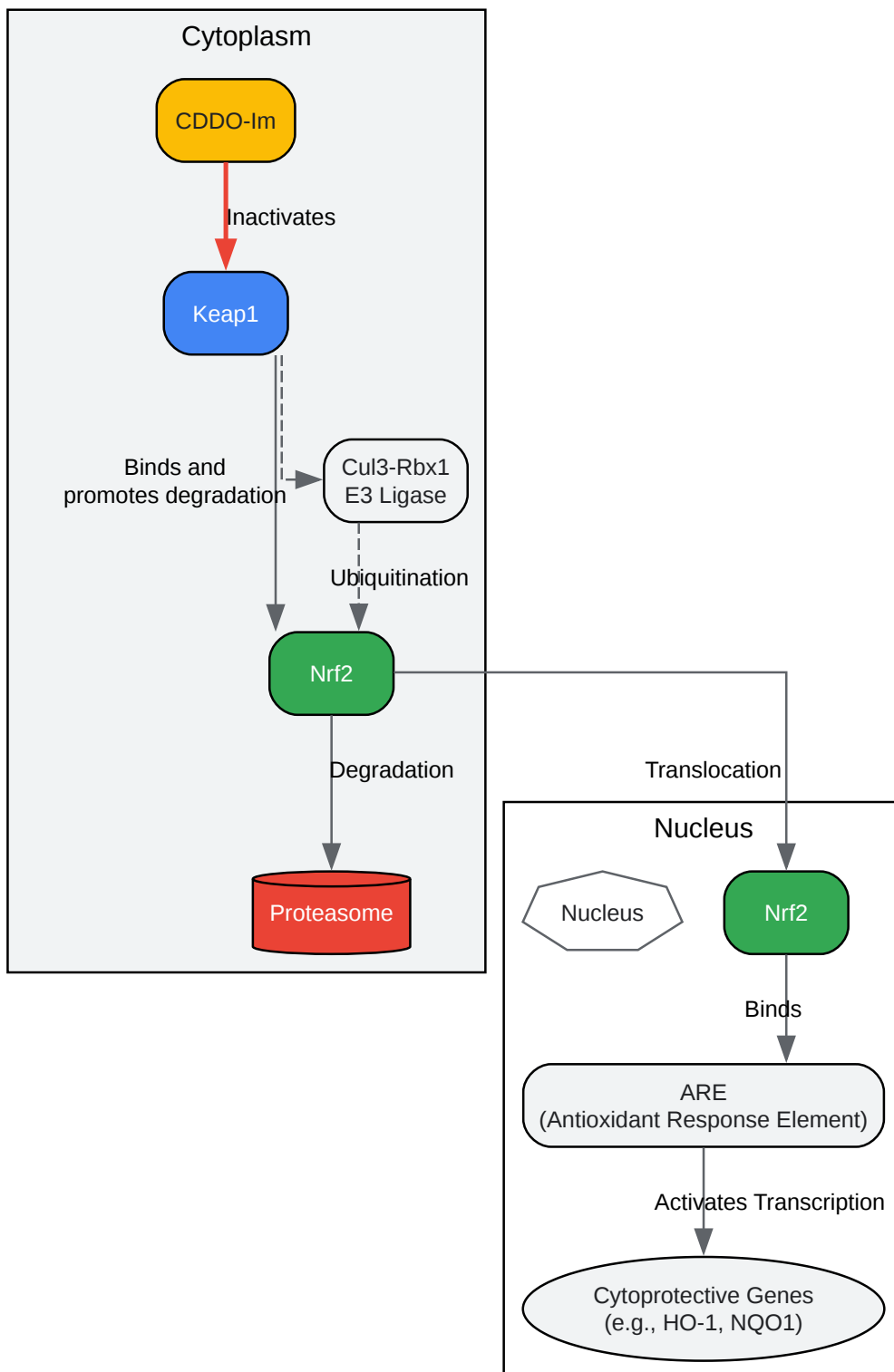
## Signaling Pathways Modulated by CDDO-Im

**CDDO-Im**'s therapeutic effects are a consequence of its ability to modulate multiple interconnected signaling pathways.

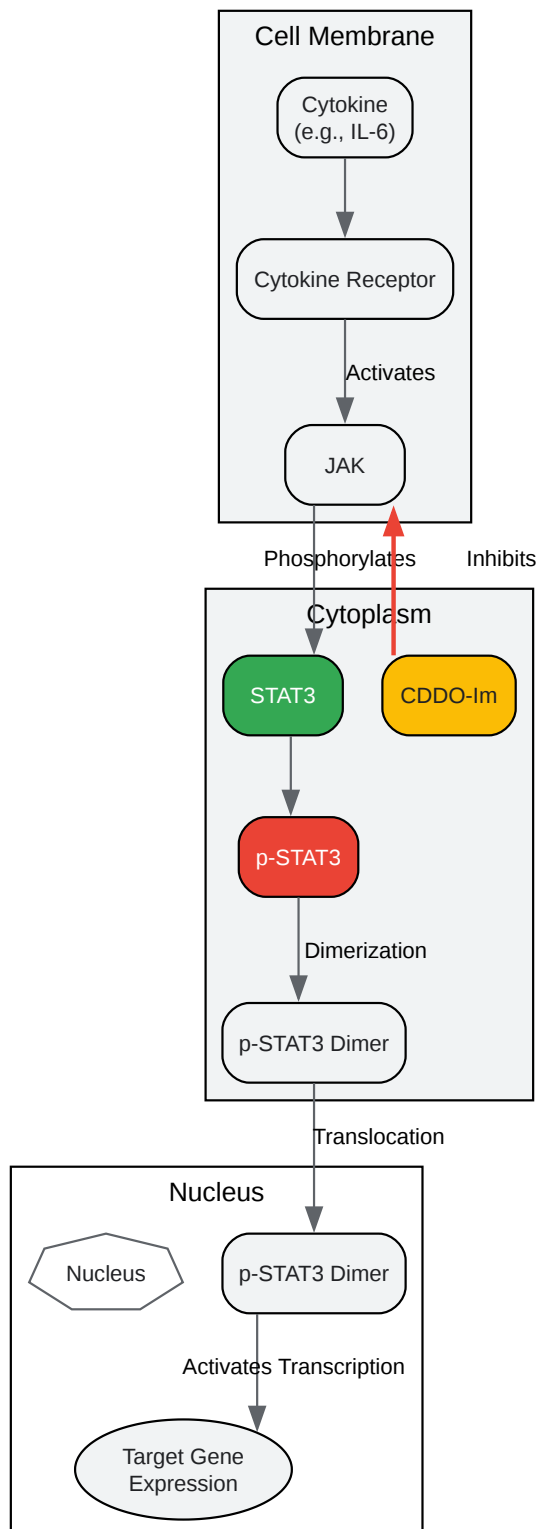
### Nrf2/ARE Pathway Activation

**CDDO-Im** is a potent activator of the Nrf2 antioxidant response pathway. By covalently modifying Keap1, it prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes.

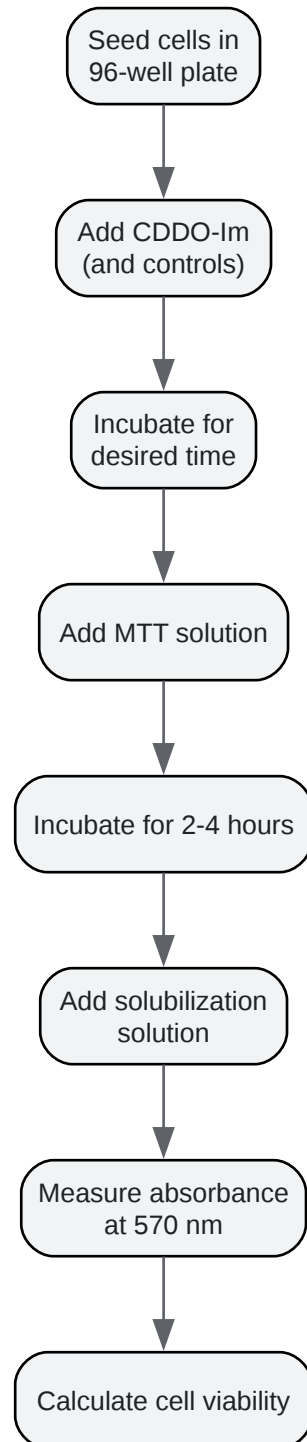
## Nrf2 Activation Pathway



### STAT3 Signaling Inhibition



### MTT Assay Workflow



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